molecular formula C7H7N3O2 B3034420 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile CAS No. 17285-16-4

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile

Cat. No.: B3034420
CAS No.: 17285-16-4
M. Wt: 165.15 g/mol
InChI Key: DFBSPCFOHXHVIB-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile is a pyridazinone derivative characterized by a nitrile-functionalized propanenitrile side chain at the 3-position of the pyridazinone core. The pyridazinone scaffold (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is known for its diverse pharmacological and synthetic utility. The hydroxyl group at the 3-position enhances hydrogen-bonding capacity, while the nitrile group introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions .

This compound serves as a key intermediate in synthesizing sulfonamide- and sulfonate-functionalized pyridazinone derivatives, which are explored for antimicrobial, anticancer, and enzyme-inhibitory activities . Its molecular formula is C₇H₅N₃O₂ (molecular weight: 163.14 g/mol).

Properties

IUPAC Name

3-(3,6-dioxo-1H-pyridazin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-4-1-5-10-7(12)3-2-6(11)9-10/h2-3H,1,5H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBSPCFOHXHVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(NC1=O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401220742
Record name 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile
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Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17285-16-4
Record name 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile
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Record name 3,6-Dihydro-3,6-dioxo-1(2H)-pyridazinepropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIHYDRO-3,6-DIOXO-1-PYRIDAZINEPROPIONITRILE
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Biological Activity

3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile, a pyridazin derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H7N3O2C_7H_7N_3O_2, is characterized by a pyridazine core substituted with a hydroxyl and a nitrile group. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The structural representation of this compound is as follows:

  • Molecular Formula : C7H7N3O2C_7H_7N_3O_2
  • SMILES : C1=CC(=O)N(NC1=O)CCC#N
  • InChI : InChI=1S/C7H7N3O2/c8-4-1-5-10-7(12)3-2-6(11)9-10/h2-3H,1,5H2,(H,9,11)

Phosphodiesterase Inhibition

Pyridazine derivatives are known to act as inhibitors of phosphodiesterase (PDE) enzymes. PDE4 inhibitors have therapeutic implications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Although specific data on this compound's PDE inhibitory activity is not available, related compounds have demonstrated such properties .

Research Findings

The biological activity of this compound can be summarized based on available literature and research findings:

Activity Description References
AnticancerPotential as a sensitizer for cisplatin therapy in cancer cells
PDE InhibitionRelated compounds show promise as PDE4 inhibitors; potential therapeutic applications in COPD
Structural ActivityThe presence of hydroxyl and nitrile groups may contribute to enhanced biological activity

Case Studies

While direct case studies on this compound are sparse, the following examples illustrate the relevance of pyridazine derivatives in pharmacology:

  • Cisplatin Combination Therapy : Research demonstrated that certain pyridazine derivatives enhanced the apoptotic effect of cisplatin on cancer cell lines, indicating a potential pathway for further exploration with this compound .
  • PDE4 Inhibition Studies : Compounds structurally related to this compound have been shown to effectively inhibit PDE4, which plays a significant role in inflammatory processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile is best highlighted through comparisons with analogous pyridazinone derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents/R-Groups Key Features Reference
4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide Phenylsulfonamide at 1-position Enhanced solubility due to sulfonamide; antimicrobial activity
5-Chloro-6-phenylpyridazin-3(2H)-one Chloro and phenyl groups at 5- and 6-positions Increased lipophilicity; potential CNS activity
6-Oxo-1-(4-sulfamoylphenyl)pyridazin-3-yl methanesulfonate Methanesulfonate ester at 3-position Improved metabolic stability; used in enzyme inhibition studies
N-(3-Ethylphenyl)-2-[3-(4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl)-6-oxopyridazin-1-yl]propanamide Complex sulfonyl-pyrrolidine substituent High receptor-binding affinity; anticancer applications

Physicochemical Properties

  • Solubility : The nitrile group in this compound reduces polarity compared to sulfonamide derivatives (e.g., 4-(3-hydroxy-6-oxopyridazin-1-yl)benzenesulfonamide), which exhibit higher aqueous solubility due to ionizable sulfonamide groups .
  • Reactivity : The hydroxyl group facilitates nucleophilic substitution (e.g., benzylation, sulfonation), while the nitrile group enables further functionalization via hydrolysis to amides or carboxylic acids .

Stability and Metabolic Profile

  • Chemical Stability : The nitrile group confers resistance to hydrolysis under physiological pH, unlike ester or amide derivatives .
  • Metabolism : Hepatic cytochrome P450 enzymes may oxidize the nitrile to a carboxylic acid, increasing renal clearance compared to sulfonamide derivatives .

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile, and how do they influence reactivity in synthetic pathways?

  • Methodological Answer : The compound features a pyridazinyl ring substituted with a hydroxyl group at position 3 and a ketone at position 6, linked to a propanenitrile moiety. The electron-withdrawing nitrile group enhances electrophilic reactivity, while the hydroxyl group participates in hydrogen bonding and tautomerization (e.g., keto-enol forms), affecting nucleophilic substitution or cross-coupling reactions. Structural analogs in and derivatives in suggest that tautomerization may stabilize intermediates during synthesis .

Q. What synthetic strategies are effective for preparing this compound and its derivatives?

  • Methodological Answer :

  • Palladium-catalyzed C–H functionalization : As demonstrated in , similar pyridazinone derivatives are synthesized via palladium-catalyzed coupling of iodobenzene derivatives with nitrile-containing precursors under mild conditions (49% yield, flash chromatography purification). Optimize ligand choice (e.g., PPh₃) and solvent (e.g., DMF) to enhance regioselectivity .
  • Cyclocondensation : outlines a protocol using ethanol and piperidine at 0–5°C for 2 hours to form nitrile-containing heterocycles. Adapt this method by substituting starting materials with pyridazinyl precursors .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • LC-MS ( ): Use [M-H]⁻ adduct ion (m/z 164.0717) for mass confirmation.
  • ATR-IR : Compare spectral peaks (e.g., nitrile stretch ~2240 cm⁻¹, hydroxyl ~3300 cm⁻¹) to reference data in .
  • Single-crystal XRD : Employ SHELX programs ( ) for crystallographic refinement to resolve tautomeric ambiguities .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods to mitigate inhalation risks ( classifies nitriles as respiratory irritants) .
  • Waste disposal : Segregate nitrile-containing waste for professional treatment ( ) .

Advanced Research Questions

Q. How can computational modeling predict the tautomeric equilibrium and electronic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare keto vs. enol tautomer stability. highlights ChemRTP tools for property prediction .
  • Molecular docking : Map electrostatic potential surfaces to identify hydrogen-bonding sites for drug-target interactions (e.g., enzyme active sites) .

Q. What experimental approaches resolve contradictions in regioselectivity during functionalization of the pyridazinyl ring?

  • Methodological Answer :

  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to track proton exchange in the hydroxyl group ().
  • Competition experiments : Compare reaction outcomes between halogenated (e.g., 4-iodo vs. 5-iodo) pyridazinyl derivatives ( methodology) to map steric/electronic effects .

Q. How does thermal or photolytic degradation affect the stability of this compound, and what are the degradation byproducts?

  • Methodological Answer :

  • TGA/DSC : Analyze decomposition onset temperatures ( notes nitriles decompose at >200°C, releasing HCN).
  • LC-MS/MS : Identify degradation products (e.g., propionamide or carboxylic acid derivatives, as in ) under accelerated aging conditions .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO:water (1:9 v/v) with sonication ( uses ethanol for similar nitriles).
  • pH adjustment : Ionize the hydroxyl group (pKa ~9–10) with mild bases (e.g., NaHCO₃) to enhance aqueous solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the nitrile with a carboxylate () to reduce toxicity while retaining hydrogen-bonding capacity.
  • In vitro assays : Test derivatives (e.g., ’s Scheme 3) against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile
Reactant of Route 2
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3-(3-hydroxy-6-oxopyridazin-1(6H)-yl)propanenitrile

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